
Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate
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Overview
Description
Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazineylidene group attached to an ethyl ester, with a chlorine atom and a methoxyphenyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate typically involves the reaction of ethyl 2-chloroacetate with 2-methoxyphenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazines, and substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Ethyl (Z)-2-chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:
- Nucleophilic Substitution Reactions : The chloro group in the compound makes it a suitable candidate for nucleophilic attack, facilitating the formation of new carbon-nitrogen bonds.
- Heterocyclic Chemistry : The compound can undergo heteroannulation reactions, leading to the synthesis of spiroheterocycles and other complex structures that are valuable in medicinal chemistry .
Pharmaceutical Research
The compound has significant implications in pharmaceutical research, particularly as an intermediate in the synthesis of anticoagulant medications such as Apixaban. Its role in drug formulation highlights its importance in:
- Drug Development : this compound is utilized in the production of various pharmaceuticals, contributing to the development of effective therapeutic agents .
- Quality Control Processes : The compound's stability and reactivity make it a critical component in ensuring the quality and efficacy of pharmaceutical products.
Biological Studies
In addition to its applications in synthesis and pharmaceuticals, this compound has been explored for its biological activities:
- Antimicrobial Evaluation : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This is crucial for developing treatments for persistent infections .
- Toxicity Studies : Research indicates that derivatives show low cytotoxicity, with IC50 values greater than 60 μM. This favorable safety profile supports further development for therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound across different research domains:
Mechanism of Action
The mechanism of action of Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the compound’s structural features allow it to interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate can be compared with other similar compounds, such as:
Ethyl (Z)-2-Chloro-2-(2-(2-hydroxyphenyl)hydrazineylidene)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl (Z)-2-Chloro-2-(2-(2-nitrophenyl)hydrazineylidene)acetate: Contains a nitro group instead of a methoxy group.
Ethyl (Z)-2-Chloro-2-(2-(2-aminophenyl)hydrazineylidene)acetate: Features an amino group instead of a methoxy group.
These compounds share similar core structures but differ in their substituents, which can significantly influence their chemical reactivity and biological activities. The presence of different functional groups can lead to variations in their interactions with molecular targets and their overall efficacy in various applications.
Biological Activity
Ethyl (Z)-2-chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate, with a molecular formula of C11H13ClN2O3 and CAS number 2228050-22-2, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme interactions, antimicrobial properties, anticancer potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that enhances its biological activity:
- Chloro Group : Increases reactivity for substitution reactions.
- Methoxyphenyl Group : Improves solubility and biological interactions.
- Hydrazono Group : Facilitates enzyme interactions and potential therapeutic effects.
1. Enzyme Inhibition
The hydrazono group in this compound can form covalent bonds with nucleophilic sites on enzymes. This interaction may lead to inhibition or modulation of enzyme activity, which is critical for developing therapeutic agents targeting specific metabolic pathways .
2. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are notably low, indicating potent activity.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
5a | 0.25 | Escherichia coli |
Studies have demonstrated that these compounds not only possess bactericidal activity but also significant antibiofilm potential, which is crucial for treating persistent infections .
3. Anticancer Potential
The compound is being explored for its anticancer properties due to its ability to inhibit enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may affect various cancer cell lines, although further research is required to elucidate its mechanisms of action .
Antimicrobial Evaluation
A study evaluating various pyrazole derivatives, including those related to this compound, demonstrated their effectiveness against multiple bacterial strains. The findings highlighted both bactericidal activity and significant antibiofilm potential.
Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of Apixaban, an anticoagulant medication. Its role in pharmaceutical formulations underscores its significance in drug development processes .
Toxicity Studies
Research indicates that derivatives of this compound exhibit low cytotoxicity, with IC50 values greater than 60 μM. This favorable safety profile suggests potential for further development in therapeutic applications .
Properties
Molecular Formula |
C11H13ClN2O3 |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-6-4-5-7-9(8)16-2/h4-7,13H,3H2,1-2H3/b14-10+ |
InChI Key |
QDCITVVCZQZNDM-GXDHUFHOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1OC)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1OC)Cl |
Origin of Product |
United States |
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